Cas no 893736-43-1 (Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate)
![Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/893736-43-1x500.png)
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate 化学的及び物理的性質
名前と識別子
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- RHAJYIKKWZSFPU-UHFFFAOYSA-N
- Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate
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- インチ: 1S/C21H18O3/c1-23-21(22)18-11-7-10-17(14-18)19-12-5-6-13-20(19)24-15-16-8-3-2-4-9-16/h2-14H,15H2,1H3
- InChIKey: RHAJYIKKWZSFPU-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=CC(C2=CC=CC=C2OCC2=CC=CC=C2)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747958-1g |
Methyl 2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate |
893736-43-1 | 98% | 1g |
¥4049.00 | 2024-04-26 |
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylateに関する追加情報
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate: A Comprehensive Overview
The compound Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate (CAS No. 893736-43-1) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of biphenyl derivatives, which have been extensively studied for their unique electronic properties and potential biological activities. The structure of this compound features a biphenyl system with a benzyloxy group at the 2' position and a methyl ester group at the 3 position. These functional groups contribute to its versatility and reactivity in various chemical reactions.
Recent studies have highlighted the importance of biphenyl derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The benzyloxy group in this compound is known to enhance solubility and stability, making it an attractive candidate for medicinal chemistry applications. Additionally, the methyl ester group provides a site for further functionalization, enabling the synthesis of more complex molecules with tailored properties.
From a synthetic perspective, Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate can be prepared via a variety of methods, including Suzuki coupling reactions and nucleophilic aromatic substitution. These methods have been optimized in recent years to improve yield and selectivity, making the compound more accessible for large-scale production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
In terms of applications, this compound has shown promise in the development of advanced materials, such as liquid crystal polymers and optoelectronic devices. Its biphenyl structure contributes to its ability to form ordered molecular assemblies, which are essential for these applications. Furthermore, its compatibility with various functional groups makes it a valuable building block in combinatorial chemistry.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits significant π-conjugation across its biphenyl system, which enhances its electronic communication properties. This understanding has paved the way for its use in designing novel materials with improved electrical conductivity and thermal stability.
Moreover, this compound has been investigated for its potential as a chiral auxiliary in asymmetric synthesis. The benzyloxy group introduces chirality into the molecule, enabling enantioselective reactions that are critical in the production of pharmaceutical intermediates. This application underscores the compound's role as a versatile tool in modern organic synthesis.
In conclusion, Methyl 2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylate (CAS No. 893736-43-1) is a multifaceted organic compound with a wide range of applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable resource for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical community is expected to grow further.
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